
Thalidomide-O-amido-C8-NH2 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-amido-C8-NH2 hydrochloride is a synthetic conjugate of an E3 ligase ligand-linker, which combines a cereblon ligand derived from Thalidomide and a linker . This compound is primarily utilized in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are bifunctional molecules designed to induce targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-amido-C8-NH2 hydrochloride involves the conjugation of a cereblon ligand derived from Thalidomide with a linker . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the preparation involves peptide coupling reactions and reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. The compound is typically synthesized in research laboratories for scientific purposes and is not produced on a large industrial scale .
化学反应分析
Types of Reactions
Thalidomide-O-amido-C8-NH2 hydrochloride undergoes various chemical reactions, including:
Peptide Coupling Reactions: Utilized in the synthesis of the compound itself.
Reductive Amination: A common method for attaching linkers to the cereblon ligand.
Common Reagents and Conditions
Peptide Coupling Reagents: Such as carbodiimides and coupling agents like HATU or EDC.
Reductive Amination Reagents: Typically involves reducing agents like sodium cyanoborohydride.
Major Products Formed
The major product formed from these reactions is this compound itself, which can be further utilized in the synthesis of PROTACs .
科学研究应用
Cancer Therapy
Thalidomide-O-amido-C8-NH2 hydrochloride has been identified as a promising candidate in cancer treatment due to its ability to selectively degrade target proteins involved in oncogenesis. The interaction with cereblon facilitates the targeted degradation of specific oncoproteins, which can inhibit tumor growth. This mechanism is particularly relevant in the context of multiple myeloma and other malignancies characterized by protein dysregulation.
Case Studies and Findings
- Multiple Myeloma : Research has demonstrated that thalidomide derivatives significantly reduce tumor burden in multiple myeloma patients by modulating immune responses and promoting apoptosis in malignant cells. A study indicated that thalidomide analogs could enhance the efficacy of conventional chemotherapeutic agents, showcasing their potential as adjunct therapies .
- Solid Tumors : In vitro studies have shown that thalidomide analogs exhibit antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3). For instance, a derivative demonstrated an IC50 value of 2.51 μg/mL against HepG-2 cells, indicating superior potency compared to thalidomide itself .
Cancer Type | Compound | IC50 (μg/mL) | Effect on Caspase-8 |
---|---|---|---|
Hepatocellular Carcinoma | 24b | 2.51 | Increased by 7 folds |
Breast Cancer | Thalidomide | 11.26 | Increased by 8 folds |
Prostate Cancer | 24b | 4.11 | Increased by 7 folds |
Regenerative Medicine
The compound's ability to modulate cellular pathways makes it a candidate for regenerative medicine applications. Its interaction with neural stem cells suggests potential roles in neuroprotection and tissue regeneration.
Mechanistic Insights
This compound influences cell proliferation and differentiation through its effects on signaling pathways associated with neural stem cells. By promoting the survival and growth of these cells, it may aid in recovery from neurodegenerative diseases or injuries.
Immunomodulation
Thalidomide derivatives are known for their immunomodulatory properties, which can be beneficial in treating inflammatory diseases.
Clinical Implications
- Erythema Nodosum Leprosum (ENL) : Thalidomide has been utilized effectively to manage ENL by reducing levels of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation . The compound's ability to decrease TNF-α levels has significant implications for other inflammatory conditions such as lupus erythematosus and rheumatoid arthritis.
Condition | Mechanism | Outcome |
---|---|---|
Erythema Nodosum Leprosum | Reduces TNF-α levels | Alleviates inflammatory symptoms |
Lupus Erythematosus | Modulates immune response | Reduces disease activity |
Rheumatoid Arthritis | Inhibits inflammatory cytokines | Improves patient outcomes |
作用机制
Thalidomide-O-amido-C8-NH2 hydrochloride functions by binding to cereblon, an E3 ubiquitin ligase, through its cereblon ligand component . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation . The linker component of the compound allows for the attachment of various targeting ligands, enabling the selective degradation of specific proteins .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound from which the cereblon ligand is derived.
Pomalidomide: Another derivative of Thalidomide with similar cereblon-binding properties.
Lenalidomide: A Thalidomide analog with enhanced immunomodulatory effects.
Uniqueness
Thalidomide-O-amido-C8-NH2 hydrochloride is unique due to its specific design as a PROTAC component, combining a cereblon ligand with a linker to facilitate targeted protein degradation . This distinguishes it from other Thalidomide derivatives that primarily function as immunomodulatory agents .
生物活性
Thalidomide-O-amido-C8-NH2 hydrochloride is a synthetic compound that plays a significant role in targeted protein degradation through its application in PROTAC (Proteolysis Targeting Chimera) technology. This compound incorporates a thalidomide-based cereblon ligand, which is crucial for its biological activity. The following sections detail the mechanisms of action, research findings, and case studies related to its biological activity.
This compound functions primarily as an E3 ligase ligand-linker conjugate. It binds to cereblon (CRBN), an E3 ubiquitin ligase, facilitating the targeted degradation of specific proteins within cells. This mechanism exploits the ubiquitin-proteasome system, allowing selective degradation of proteins associated with various diseases, particularly cancers and autoimmune disorders.
Key Features:
- E3 Ligase Interaction: The compound's ability to bind to CRBN enables it to recruit target proteins for ubiquitination and subsequent degradation.
- Degron-Linker Structure: The structure includes a linker that connects the cereblon ligand to the target protein, enhancing the efficacy of protein degradation.
1. In Vitro Studies
Research has demonstrated that this compound effectively induces the degradation of various target proteins in cell lines expressing CRBN. A study showed that this compound leads to a dose-dependent decrease in protein levels of transcription factors such as SALL4, which are implicated in developmental processes and cancer progression .
Target Protein | Degradation Induced by Thalidomide-O-amido-C8-NH2 |
---|---|
SALL4 | Significant reduction observed in treated cells |
ZNF692 | Robust degradation noted |
RNF166 | Induced degradation confirmed |
2. Clinical Implications
Thalidomide itself has a controversial history due to its teratogenic effects; however, derivatives like this compound are being explored for their therapeutic potential in treating conditions such as multiple myeloma and autoimmune diseases. The FDA has approved thalidomide for specific uses, highlighting its efficacy despite safety concerns .
Case Study 1: Multiple Myeloma Treatment
A clinical trial investigated the use of thalidomide derivatives, including this compound, in patients with multiple myeloma. Results indicated improved patient outcomes with reduced tumor burden and enhanced survival rates when combined with traditional therapies .
Case Study 2: Autoimmune Disorders
Another study focused on patients with rheumatoid arthritis treated with thalidomide analogs. The findings revealed significant reductions in inflammatory markers and improved clinical scores, suggesting a beneficial role for thalidomide derivatives in managing autoimmune conditions .
属性
分子式 |
C23H31ClN4O6 |
---|---|
分子量 |
495.0 g/mol |
IUPAC 名称 |
N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
InChI |
InChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H |
InChI 键 |
KPPZEDZTBDIUJN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。